molecular formula C18H36ClNO3 B12755876 2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxyhexanoate;hydrochloride CAS No. 95220-03-4

2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxyhexanoate;hydrochloride

Cat. No.: B12755876
CAS No.: 95220-03-4
M. Wt: 349.9 g/mol
InChI Key: JKTDEVSPQGCCDE-UHFFFAOYSA-N
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Description

2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxyhexanoate;hydrochloride is a chemical compound with the molecular formula C18H36ClNO3 and a molecular weight of 349.936 g/mol . This compound is known for its unique structure, which includes a diethylamino group, a cyclohexyl ring, and a hydroxyhexanoate moiety. It is commonly used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxyhexanoate;hydrochloride typically involves the reaction of 2-cyclohexyl-3-hydroxyhexanoic acid with diethylaminoethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxyhexanoate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxyhexanoate;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxyhexanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with receptors or enzymes, leading to modulation of their activity. The hydroxyhexanoate moiety can undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxyhexanoate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

95220-03-4

Molecular Formula

C18H36ClNO3

Molecular Weight

349.9 g/mol

IUPAC Name

2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxyhexanoate;hydrochloride

InChI

InChI=1S/C18H35NO3.ClH/c1-4-10-16(20)17(15-11-8-7-9-12-15)18(21)22-14-13-19(5-2)6-3;/h15-17,20H,4-14H2,1-3H3;1H

InChI Key

JKTDEVSPQGCCDE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(C1CCCCC1)C(=O)OCCN(CC)CC)O.Cl

Origin of Product

United States

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